Hydroxyisoflavonoids
Hydroxyisoflavonoids are a class of flavonoid compounds characterized by the presence of hydroxyl groups attached to isoflavone structures. These natural products are widely distributed in various plants, particularly in legumes such as soybeans and peanuts. Structurally, they typically consist of a 2-phenylchromen-4-one ring system with additional hydroxyl modifications, which contribute to their diverse biological activities.
Research on hydroxyisoflavonoids has revealed multiple health benefits. They are known for their potent antioxidant properties, capable of scavenging free radicals and protecting cells from oxidative damage. Additionally, these compounds exhibit significant anti-inflammatory effects, modulating inflammatory pathways through various mechanisms. Furthermore, studies suggest that certain hydroxyisoflavonoids may possess anticancer activities, potentially influencing tumor growth and proliferation. Due to their potential health benefits, they are increasingly being explored for use in dietary supplements and functional foods.

Structure | Chemical Name | CAS | MF |
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Glycyrin | 66056-18-6 | C22H22O6 |
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7-Hydroxy-3-(4-nitrophenyl)-2H-chromen-2-one | 22074-14-2 | C15H9NO5 |
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| 5490-47-1 | C26H26O6 |
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6-hydroxy-3-phenyl-2H-chromen-2-one | 6468-47-9 | C15H10O3 |
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3-(4-hydroxyphenyl)-6,7-dihydroxycoumarin | 145917-95-9 | C15H10O5 |
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grincamycin E | 1358965-87-3 | C57H66O20 |
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2H-1-Benzopyran-2-one, 6,7-dihydroxy-3-(4-methoxyphenyl)- | 145917-94-8 | C16H12O5 |
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3(3',4'-DIMETHOXYPHENYL)-7-HYDROXYCOUMARIN | 109598-98-3 | C17H14O5 |
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3-(2,4-dimethoxyphenyl)-7-hydroxy-2H-chromen-2-one | 6468-58-2 | C17H14O5 |
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3-(4-chlorophenyl)-6-hydroxy-4-methyl-2H-chromen-2-one | 720674-96-4 | C16H11ClO3 |
Related Literature
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2. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
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